molecular formula C5H5NO3 B8682800 3-methyl-2H-1,3-oxazine-2,6(3H)-dione CAS No. 53907-44-1

3-methyl-2H-1,3-oxazine-2,6(3H)-dione

Cat. No.: B8682800
CAS No.: 53907-44-1
M. Wt: 127.10 g/mol
InChI Key: XXJVBDWSCTZNGK-UHFFFAOYSA-N
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Description

3-Methyl-2H-1,3-oxazine-2,6(3H)-dione (CAS 53907-44-1) is an organic compound with the molecular formula C5H5NO3 and an average mass of 127.099 g/mol . This 1,3-oxazine derivative features a six-membered heterocyclic ring containing both oxygen and nitrogen atoms, which serves as a privileged scaffold in medicinal chemistry due to its association with diverse biological activities . The compound can be synthesized from citraconic anhydride and trimethylsilyl azide, and its planar molecular structure has been confirmed by X-ray crystallography, which also revealed intermolecular N—H⋯O hydrogen bonding that forms zigzag chains in the solid state . Researchers value this compound as a key synthetic intermediate and for its role as a core structure in the development of biologically active molecules . Naturally occurring analogs, such as 5-methyl-3H-1,3-oxazine-2,6-dione, have been reported to act as suicide inactivators of serine proteases, indicating the potential of this chemical class in modulating enzyme activity . Furthermore, 1,3-oxazine-based compounds have demonstrated a wide spectrum of pharmacological properties in scientific studies, including anticancer, antimicrobial, and anti-inflammatory activities, making them promising leads in drug discovery efforts . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer-related uses. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

53907-44-1

Molecular Formula

C5H5NO3

Molecular Weight

127.10 g/mol

IUPAC Name

3-methyl-1,3-oxazine-2,6-dione

InChI

InChI=1S/C5H5NO3/c1-6-3-2-4(7)9-5(6)8/h2-3H,1H3

InChI Key

XXJVBDWSCTZNGK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)OC1=O

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimetabolite Activity
Research indicates that 3-methyl-2H-1,3-oxazine-2,6(3H)-dione exhibits significant antimetabolite properties. It has been studied for its effects on bacterial growth, particularly against Escherichia coli. This compound acts by inhibiting specific metabolic pathways, making it a potential candidate for developing new antibacterial agents .

Biological Properties
The compound has shown promising results in various pharmacological studies. It is noted for its anti-HIV, anticancer, antibacterial, antifungal, and anti-inflammatory activities. These properties are attributed to the oxazine ring system, which is known to interact with biological targets effectively .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving dicarboxylic acid chlorides and oximes. For instance, reactions in the presence of triethylamine have been documented to yield derivatives with enhanced biological activities .

Table 1: Synthesis Pathways

Synthesis MethodKey ReagentsYield (%)
Reaction with dicarboxylic acidDicarboxylic acid chloridesHigh
Cyclization of oximesOximes and triethylamineHigh
Hydrolysis of intermediatesWater under controlled conditionsModerate

Material Science Applications

Polybenzoxazines
this compound is a precursor for polybenzoxazines, a class of thermosetting materials that exhibit excellent thermal stability and low water absorption. These materials are being explored for their application in advanced composites and coatings due to their desirable mechanical properties and resistance to thermal degradation .

Thermal Stability Studies
Studies on the thermal decomposition of derivatives of this compound indicate that they maintain structural integrity under elevated temperatures. This property is crucial for applications in aerospace and automotive industries where materials are subjected to extreme conditions .

Case Studies

Case Study 1: Antibacterial Activity
In a controlled study examining the antibacterial effects of this compound against Escherichia coli, it was found that the compound significantly inhibited bacterial growth at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of metabolic pathways essential for bacterial survival.

Case Study 2: Development of Polybenzoxazines
Recent research focused on synthesizing polybenzoxazines from this compound demonstrated that these materials exhibited superior mechanical properties compared to traditional phenolic resins. The study highlighted their potential use in high-performance applications such as aerospace components.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Oxazine-diones

Substituted Oxazine-diones

The structural versatility of oxazine-diones is demonstrated by derivatives with substitutions at positions 3, 4, or 5. Key analogs include:

Compound Substituents Key Properties References
4-Methyl-2H-1,3-oxazine-2,6(3H)-dione Methyl at C4 Planar molecular structure with N–H⋯O hydrogen bonding; lower reactivity vs. 3-methyl isomer
4-Bromo-2H-1,3-oxazine-2,6(3H)-dione Bromo at C4 Enhanced electrophilicity due to electron-withdrawing Br; used in 1-aza-1,3-butadiene synthesis
4,5-Dichloro-2H-1,3-oxazine-2,6(3H)-dione Cl at C4 and C5 Increased steric hindrance; limited solubility in polar solvents

Key Differences :

  • Substituent Position : The 3-methyl derivative exhibits distinct reactivity compared to 4-substituted analogs due to steric and electronic effects. For example, the 4-methyl derivative forms stronger intermolecular hydrogen bonds, influencing crystallization behavior .
  • Synthetic Routes : 3-Methyl derivatives are often synthesized via cyclization of hydroxy-thiazine diones with triphosgene, while 4-substituted analogs (e.g., 4-bromo) are prepared via halogenation of 3-oxauracil precursors .
Sulfonamide-Functionalized Oxazine-diones

Compounds like 3-(arylsulfonyl)-6-methyl-2H-1,3-oxazine-2,4(3H)-dione are synthesized via zwitterion trapping reactions involving arylsulfonyl isocyanates and diketene. These derivatives exhibit enhanced stability and are explored as intermediates in organic synthesis .

Comparison with Pyrimidine and Quinazoline Diones

Pyrimidine-2,4(1H,3H)-diones

Pyrimidine diones (e.g., 5-methylpyrimidine-2,4(1H,3H)-dione) share the dione motif but feature a pyrimidine ring. Unlike oxazine-diones, pyrimidine analogs show pronounced antiviral and anticancer activities. For instance, phosphonate derivatives of pyrimidine diones inhibit HIV replication, albeit with lower potency compared to AZT .

Quinazoline-2,4(1H,3H)-diones

Quinazoline diones, such as 8-trifluoromethyl quinazolin-2,4(1H,3H)-dione, are ribosylated to form nucleoside analogs. These compounds exhibit modified pharmacokinetic profiles due to the fused benzene ring, enhancing lipophilicity and metabolic stability .

Structural vs. Functional Contrasts :

  • Bioactivity : Oxazine-diones primarily act as antimetabolites, while pyrimidine/quinazoline diones have broader antiviral and enzyme-inhibitory applications .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the isocyanate’s nitrogen on the electrophilic carbonyl carbon of malonic acid dichloride, followed by cyclization and HCl elimination. Catalysts such as SnCl4, ZnCl2, or TiCl4 (0.01–10 wt%) accelerate the process, with optimal temperatures ranging from −70°C to +50°C. Post-reaction heating (50–150°C) removes residual HCl, critical for stabilizing the product. For example, using SnCl4 at 0.2 mL per 10 mmol of reactants yielded 65% of 6-chloro-3-methyl-2H-1,3-oxazine-2,4(3H)-dione after sublimation.

Adaptability for 2,6-Dione Synthesis

Trimethylsilyl Azide and Maleic Anhydride Derivatives

The synthesis of 4-methyl-2H-1,3-oxazine-2,6-dione, as reported in J. Org. Chem., utilizes trimethylsilyl azide (TMSN3) and substituted maleic anhydrides. Although this method targets 4-methyl derivatives, its core strategy—cycloaddition followed by azide decomposition—provides a viable route for introducing methyl groups at position 3.

Oxime-Mediated Cyclization with Dicarboxylic Acid Chlorides

A third approach, detailed by PMC3985836, involves reacting dicarboxylic acid chlorides with oximes in the presence of triethylamine. This method synthesizes isoxazolidinediones and benzoxazines but offers insights into nitrogen incorporation strategies.

Application to 3-Methyl-Oxazine-Dione

Using acetone oxime (CH3C(=NOH)CH3) as the nitrogen source, the reaction with a substituted malonyl chloride (e.g., methylmalonyl chloride) could theoretically yield 3-methyl-2H-1,3-oxazine-2,6(3H)-dione. The proposed mechanism involves:

  • Esterification : Formation of a monoester intermediate between the acid chloride and oxime.

  • Cyclization : Base-mediated deprotonation and ring closure to form the oxazine core.

  • Byproduct Elimination : Triethylamine scavenges HCl, driving the reaction forward.

Experimental data from analogous reactions show yields of 52–65% for benzoxazine derivatives under refluxing acetonitrile/water conditions. However, the stability of the oxazine product is temperature-dependent, with decomposition observed at elevated temperatures (Table 1).

Table 1: Thermal Stability of 3-Substituted Oxazine-Diones

CompoundDecomposition Half-Life (min)Conditions
3-Methyl derivative135Neutral (MeCN/H2O)
3-Allyl derivative480Neutral (MeCN/H2O)

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

MethodYield (%)Key AdvantageLimitation
Malonic Acid Dichloride65High-yield, scalableProduces 2,4-dione isomer
Trimethylsilyl Azide50–70Direct 2,6-dione formationRequires specialized anhydrides
Oxime Cyclization52–65Tunable N-substitutionProduct instability at high temps

Q & A

Q. Table 1: Synthesis Optimization

ParameterOptimal ConditionYield Impact
Solvent Ratio1:3 AcOH:Ac₂O+15%
Temperature120°C (reflux)Critical
Isolation MethodEthanol Crystallization≥95% Purity

Basic: How can the purity and structural integrity of this compound be verified?

Methodological Answer:

  • X-ray Crystallography: Monoclinic crystal system (space group P2₁/n) with unit cell parameters a = 7.254 Å, b = 6.683 Å, c = 11.689 Å, and β = 98.11° confirms molecular packing .
  • Spectroscopy:
    • ¹H NMR: Distinct signals for methyl groups (δ 1.2–1.5 ppm) and oxazine protons (δ 4.5–5.0 ppm).
    • IR: Peaks at 1720 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C) validate the oxazine ring .

Advanced: What strategies are effective for synthesizing derivatives, and how do substituents affect reactivity?

Methodological Answer:
Derivatives (e.g., 4-methyl, 4-bromo) are synthesized via nucleophilic substitution or electrophilic aromatic substitution. Key considerations:

  • Amine Functionalization: Reacting with primary amines (160°C, 3 hours) opens the oxazine ring, forming 6-methyluracils (65–86% yield). Steric hindrance from bulky amines reduces efficiency .
  • Halogenation: Bromine or chlorine substituents at position 4 increase electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. Table 2: Substituent Effects on Reactivity

SubstituentPositionReactivity Trend
-CH₃4Stabilizes ring, ↓ hydrolysis
-Br4↑ Electrophilicity, ↑ cross-coupling yield
-NH₂6Facilitates ring-opening via nucleophilic attack

Advanced: How can contradictions in spectroscopic data between studies be resolved?

Methodological Answer:
Discrepancies (e.g., IR peak shifts) arise from solvent polarity or crystallographic packing. Mitigation strategies:

  • Cross-Validation: Compare NMR (DMSO-d₆ vs. CDCl₃) and IR (ATR vs. KBr pellet) data across solvents.
  • Computational Modeling: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict vibrational modes and NMR chemical shifts, aligning with experimental data .

Methodological: What crystallization techniques optimize isolation of this compound?

Methodological Answer:

  • Solvent Selection: Ethanol or ethyl acetate minimizes co-crystallization of acetic acid byproducts.
  • Gradient Cooling: Slow cooling (0.5°C/min) from 60°C to 4°C yields larger, purer crystals.
  • Seeding: Pre-seeding with microcrystals (10–50 µm) reduces amorphous aggregation .

Advanced: How can computational methods model the compound’s reactivity?

Methodological Answer:

  • Mechanistic Studies: DFT calculations (e.g., Gaussian 16) simulate transition states for ring-opening reactions, identifying nucleophilic attack at C-2 as rate-limiting .
  • Solvent Effects: Polarizable Continuum Models (PCM) predict solvation energies, explaining higher yields in acetic acid vs. nonpolar solvents.

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • PPE: Gloves (nitrile), goggles, and lab coats are mandatory.
  • Ventilation: Use fume hoods to avoid inhalation of acetic acid vapors during synthesis .
  • Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal.

Advanced: How to analyze reaction mechanisms, such as ring-opening pathways?

Methodological Answer:

  • Kinetic Studies: Monitor reaction progress via in-situ IR (C=O bond disappearance) or LC-MS.
  • Isotopic Labeling: ¹⁸O-labeling at the oxazine ring oxygen traces hydrolysis pathways.
  • Trapping Intermediates: Quench reactions with D₂O to isolate hemiaminal intermediates for NMR analysis .

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